molecular formula C13H22O B14137973 4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one CAS No. 870515-09-6

4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one

Cat. No.: B14137973
CAS No.: 870515-09-6
M. Wt: 194.31 g/mol
InChI Key: BALKDOWGTGLWED-UHFFFAOYSA-N
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Description

4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a fused pair of benzene rings. The specific structure of this compound includes an ethyl group and a methyl group attached to an octahydronaphthalene core, with a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could involve the hydrogenation of a naphthalene derivative followed by functional group modifications to introduce the ethyl and methyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve catalytic hydrogenation and specific organic synthesis techniques under controlled conditions. The exact methods would depend on the availability of starting materials and desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The ethyl and methyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and catalysts can be used depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction would yield alcohols.

Scientific Research Applications

4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for pharmaceutical properties.

    Industry: May be used in the production of fragrances or other industrial chemicals.

Mechanism of Action

The mechanism of action for 4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. Typically, compounds with ketone groups can act as electrophiles in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound with a simpler structure.

    Tetralin: A hydrogenated derivative of naphthalene.

    Decalin: Another hydrogenated naphthalene derivative.

Uniqueness

4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and physical properties.

Properties

CAS No.

870515-09-6

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

4-ethyl-8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H22O/c1-3-10-7-8-12(14)13-9(2)5-4-6-11(10)13/h9-11,13H,3-8H2,1-2H3

InChI Key

BALKDOWGTGLWED-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C2C1CCCC2C

Origin of Product

United States

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